Cas no 1261674-22-9 (3-cyano-5-fluorobenzaMide)

3-cyano-5-fluorobenzaMide 化学的及び物理的性質
名前と識別子
-
- 3-cyano-5-fluorobenzamide
- CID 67549893
- Benzamide, 3-cyano-5-fluoro-
- 3-cyano-5-fluorobenzaMide
-
- インチ: 1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12)
- InChIKey: QNPMWTXQQSWIHE-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#N)C=C(C(N)=O)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 233
- トポロジー分子極性表面積: 66.9
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 273.6±30.0 °C(Predicted)
- 酸性度係数(pKa): 14.56±0.50(Predicted)
3-cyano-5-fluorobenzaMide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002632-1g |
3-Cyano-5-fluorobenzamide |
1261674-22-9 | 97% | 1g |
$1445.30 | 2023-09-03 |
3-cyano-5-fluorobenzaMide 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
3-cyano-5-fluorobenzaMideに関する追加情報
3-Cyano-5-fluorobenzamide: A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications
3-Cyano-5-fluorobenzamide (CAS No. 1261674-22-9) is an important fluorinated aromatic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a cyano-substituted benzamide derivative, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.
The molecular structure of 3-cyano-5-fluorobenzamide features both electron-withdrawing groups (cyano and fluorine) and an amide functional group, making it an excellent candidate for various chemical transformations. Researchers have been particularly interested in this compound as it addresses current market demands for fluorinated pharmaceutical intermediates and high-performance material precursors.
In the pharmaceutical sector, 3-cyano-5-fluorobenzamide has shown promise as a key intermediate in the synthesis of kinase inhibitors and anticancer agents. The presence of fluorine atoms in drug molecules often enhances their metabolic stability and bioavailability, which explains the growing interest in fluorinated drug candidates. Recent studies have explored its potential in developing treatments for chronic inflammatory conditions and certain types of cancer, aligning with current healthcare trends toward personalized medicine.
The material science field has also benefited from applications of 3-cyano-5-fluorobenzamide CAS 1261674-22-9. Its unique electronic properties make it suitable for creating organic semiconductors and liquid crystal materials. With the rapid advancement of flexible electronics and display technologies, this compound has attracted attention from researchers working on next-generation OLED materials and organic photovoltaic cells.
From a synthetic chemistry perspective, 3-cyano-5-fluorobenzamide offers several advantages. The compound's stability under various reaction conditions makes it ideal for multi-step synthesis processes. Chemists have successfully utilized it in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and cyclization reactions to create more complex molecular architectures.
The global market for fluorinated fine chemicals like 3-cyano-5-fluorobenzamide has been growing steadily, driven by increasing demand from the pharmaceutical and electronics industries. Market analysts project continued growth in this sector, particularly for compounds that combine multiple functional groups like the cyano-fluorobenzamide derivatives. This aligns with current industry trends toward more sophisticated and specialized chemical intermediates.
Recent innovations in green chemistry have also impacted the production and applications of 3-cyano-5-fluorobenzamide 1261674-22-9. Researchers are exploring more sustainable synthesis routes that reduce waste and energy consumption while maintaining high yields. These developments respond to growing environmental concerns and regulatory pressures in the chemical industry.
Quality control and analytical characterization of 3-cyano-5-fluorobenzamide have become increasingly important topics. Advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography are routinely employed to ensure the compound's purity and structural integrity. These analytical methods are crucial for meeting the stringent requirements of pharmaceutical applications.
The compound's stability profile has been another area of research focus. Studies have examined the effects of various storage conditions on 3-cyano-5-fluorobenzamide, providing valuable data for industrial handling and transportation. Proper storage typically involves protection from moisture and extreme temperatures to maintain the compound's quality over time.
Looking toward future applications, researchers are investigating the potential of 3-cyano-5-fluorobenzamide derivatives in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's ability to participate in hydrogen bonding and other non-covalent interactions makes it particularly interesting for these applications.
From a regulatory standpoint, 3-cyano-5-fluorobenzamide CAS No. 1261674-22-9 is generally regarded as safe for research and industrial use when proper handling procedures are followed. Material safety data sheets provide comprehensive guidance on appropriate personal protective equipment and handling precautions for this chemical intermediate.
The synthesis of 3-cyano-5-fluorobenzamide typically involves multi-step procedures starting from commercially available fluorinated aromatic compounds. Recent process optimization efforts have focused on improving yields and reducing the environmental impact of these synthetic routes, reflecting the chemical industry's broader sustainability initiatives.
In conclusion, 3-cyano-5-fluorobenzamide represents an important class of fluorinated aromatic compounds with diverse applications across multiple industries. Its unique combination of functional groups and chemical properties continues to inspire innovation in pharmaceutical development, material science, and synthetic chemistry. As research progresses, we can expect to see even more creative applications emerging for this versatile chemical building block.
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